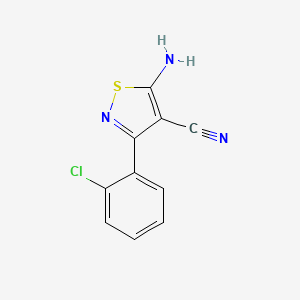

5-氨基-3-(2-氯苯基)-1,2-噻唑-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学研究应用

Medicinal Chemistry and Drug Discovery

The synthesis of novel heterocyclic compounds, such as 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile, plays a crucial role in drug discovery. Researchers explore its potential as a scaffold for designing new pharmaceutical agents. The compound’s unique structure may contribute to its interaction with biological targets, making it a promising starting point for developing drugs with anti-parasitic, antimicrobial, anticancer, or antibiotic activities .

Triazolopyrimidine Derivatives

The 1,2,4-triazolopyrimidine moiety is prevalent in medicinal chemistry due to its diverse biological properties. By condensing aminoheterocycles with pyrimidine, researchers can access bicyclic heterocycles known as triazolopyrimidines. 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile falls into this category. These compounds are of interest for their pharmaceutical relevance and appear in various pharmacophores .

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a streamlined approach to synthesizing complex molecules. Researchers use 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile as a key component in one-pot reactions. MCRs enable rapid assembly of multiple reactants, leading to higher molecular weight compounds. The simplicity, atom economy, and high yields associated with MCRs make them valuable tools in drug discovery .

Pyrimidine-Based Materials

Beyond medicinal applications, 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile may find use in materials science. Researchers explore its incorporation into polymers, nanoparticles, or supramolecular assemblies. By modifying its structure, they can tailor properties such as solubility, fluorescence, or conductivity for specific applications .

Organic Synthesis

The one-pot synthesis of 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile demonstrates operational simplicity, short reaction times, and good yields. Organic chemists appreciate its versatility in constructing complex molecules. By optimizing reaction conditions, they can efficiently access this compound and its derivatives for further studies .

Eco-Friendly Synthetic Strategies

As the field of drug discovery seeks more sustainable approaches, researchers explore eco-friendly synthetic routes. 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile could serve as a building block in such strategies. By minimizing waste and using benign reagents, scientists aim to create efficient and environmentally friendly pathways to valuable compounds .

作用机制

未来方向

属性

IUPAC Name |

5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S/c11-8-4-2-1-3-6(8)9-7(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMNLZFXOHLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=C2C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)